Home > Products > Screening Compounds P12426 > 3-(2,5-Dioxopyrrolidin-1-yl)propanamide
3-(2,5-Dioxopyrrolidin-1-yl)propanamide - 66237-00-1

3-(2,5-Dioxopyrrolidin-1-yl)propanamide

Catalog Number: EVT-2714835
CAS Number: 66237-00-1
Molecular Formula: C7H10N2O3
Molecular Weight: 170.168
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

3-(2,5-Dioxopyrrolidin-1-yl)propanamide is a hybrid compound that has garnered attention for its anticonvulsant properties. This compound is part of a broader class of molecules derived from pyrrolidine-2,5-dione, which are being explored for their potential therapeutic applications in treating epilepsy and other neurological disorders. The structure of this compound allows it to interact with various biological targets, making it a candidate for further pharmacological evaluation.

Source and Classification

3-(2,5-Dioxopyrrolidin-1-yl)propanamide is synthesized through chemical processes that involve the modification of pyrrolidine derivatives. It falls under the classification of anticonvulsants and is categorized as an organic compound due to its carbon-based structure. Its development is part of ongoing research aimed at discovering new drugs that can effectively manage seizures and other related conditions.

Synthesis Analysis

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide typically involves several steps:

  1. Starting Material: The synthesis begins with succinamic acid, which is reacted with dl-phenylglycine in acetic acid at elevated temperatures (70 °C) to yield the initial product.
  2. Cyclization: A cyclization reaction is promoted using hexamethyldisilazane in benzene to form a monocarboxylic acid intermediate.
  3. Coupling Reaction: The final product is obtained by coupling the intermediate with primary amine derivatives in the presence of carbonyldiimidazole as a coupling reagent in dry dimethylformamide. The reaction is monitored via high-performance liquid chromatography until completion, typically within 24 hours.
  4. Purification: The final compounds are purified through flash column chromatography and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structure and purity .
Molecular Structure Analysis

The molecular structure of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide features a pyrrolidine ring fused with a dioxo moiety, which contributes to its biological activity. The specific arrangement of atoms includes:

  • A five-membered pyrrolidine ring.
  • Two carbonyl groups (dioxo) positioned at the 2 and 5 positions of the ring.
  • An amide functional group attached to a propanamide chain.

This structural configuration is critical for its interaction with biological targets, influencing its pharmacological properties .

Chemical Reactions Analysis

The chemical reactivity of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide can be analyzed through its interactions in biological systems:

  1. Anticonvulsant Activity: The compound exhibits significant anticonvulsant activity across various animal seizure models, including maximal electroshock and pentylenetetrazole tests.
  2. Mechanistic Pathways: It is believed that the compound may act by modulating neurotransmitter systems or ion channels involved in neuronal excitability, though specific pathways are still under investigation .
  3. Hybridization Effects: The hybrid nature of this compound allows it to potentially target multiple pathways simultaneously, enhancing its efficacy compared to single-target drugs .
Mechanism of Action

The mechanism by which 3-(2,5-Dioxopyrrolidin-1-yl)propanamide exerts its anticonvulsant effects likely involves:

  • Inhibition of Neuronal Excitability: By interacting with neurotransmitter receptors or ion channels, the compound may reduce excessive neuronal firing associated with seizures.
  • Multitargeting: Its hybrid structure suggests that it could influence multiple targets within the central nervous system, providing a broader therapeutic effect against various types of seizures .
Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide include:

  • Molecular Weight: Approximately 185 g/mol.
  • Solubility: Soluble in organic solvents such as dimethylformamide and dichloromethane.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.

Analytical techniques such as nuclear magnetic resonance spectroscopy and elemental analysis are utilized to assess these properties during synthesis .

Applications

The primary application of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide lies in its potential as an anticonvulsant drug. Its ability to modulate seizure activity makes it a candidate for treating various forms of epilepsy. Additionally, ongoing research may explore its efficacy in other neurological disorders characterized by dysregulated neuronal excitability.

Introduction to Pyrrolidine-2,5-dione-Based Hybrid Anticonvulsants

Therapeutic Need for Broad-Spectrum Antiepileptic Agents in Drug-Resistant Epilepsy

Epilepsy represents one of the most prevalent neurological disorders globally, affecting approximately 50 million people and ranking as the second most significant neurological burden after stroke [2] [7]. Despite therapeutic advances, approximately 30% of patients develop drug-resistant epilepsy (DRE), characterized by persistent seizures despite treatment with ≥2 appropriately selected antiseizure medications at adequate doses [5] [7]. This resistance manifests particularly in focal seizures and generalized tonic-clonic seizures, where conventional monotherapies often fail due to multifactorial pathophysiological mechanisms [6] [7]. The 6-Hz (44 mA) seizure model—a preclinical proxy for therapy-resistant limbic seizures—demonstrates this clinical challenge, as many first-line antiseizure drugs (e.g., valproate, carbamazepine) show limited efficacy [2]. Beyond efficacy limitations, existing therapies frequently cause adverse cognitive effects, including impaired attention, memory, and executive function, compromising patient quality of life [5] [9]. These unmet needs underscore the urgency for novel broad-spectrum agents capable of suppressing diverse seizure types while minimizing off-target neurotoxicity.

Molecular Hybridization Strategies in Antiseizure Drug Development

Molecular hybridization has emerged as a rational design strategy to overcome pharmacoresistance by merging pharmacophores from established antiseizure medications into single chemical entities. This approach aims to enhance efficacy through multitarget engagement while mitigating drug–drug interactions inherent to polytherapy [6] [9]. The 3-(2,5-dioxopyrrolidin-1-yl)propanamide scaffold exemplifies this strategy, integrating:

  • Ethosuximide’s pharmacophore: The 2,5-dioxopyrrolidine (succinimide) ring modulates T-type calcium channels, relevant in absence seizures [9].
  • Lacosamide’s structural motif: The propanamide linker enables interaction with voltage-gated sodium channels (Nav), promoting slow inactivation [6] [9].
  • Levetiracetam’s neuropharmacology: Hydrophobic aryl or benzyl substituents mimic SV2A protein binding, enhancing presynaptic inhibition of neurotransmitter release [2] [9].

Table 1: Key Pharmacophores Integrated into Pyrrolidine-2,5-dione Hybrid Anticonvulsants

Pharmacophore SourceChemical FeatureBiological TargetTherapeutic Role
Ethosuximide2,5-Dioxopyrrolidine (succinimide)T-type Ca²⁺ channelsAbsence seizure suppression
LacosamidePropanamide linkerVoltage-gated Na⁺ channelsUse-dependent Na⁺ current block
LevetiracetamHydrophobic N-benzyl groupSV2A synaptic vesicle proteinBroad-spectrum seizure control

This multitarget synergy was validated in AS-1 (N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide), which exhibited synergistic interactions with valproate in isobolographic studies against pentylenetetrazole-induced seizures [2]. Such hybrids circumvent pharmacoresistance mechanisms—including transporter overexpression and target alterations—by simultaneously modulating ion channels, synaptic proteins, and neuronal excitability pathways [6] [9].

Structural Evolution of 3-(2,5-Dioxopyrrolidin-1-yl)propanamide Derivatives in Preclinical Research

The structural optimization of 3-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives has progressed through systematic modifications to the core scaffold, focusing on three domains: the pyrrolidine-2,5-dione ring, the propanamide linker, and the N-terminal substituent.

Early Derivatives: Succinimide-Alkylamide Hybrids

Initial compounds featured alkylamide chains (e.g., N-(3-hydroxypropyl) or N-cyclohexyl groups), yielding moderate activity in maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests [1] [8]. However, their efficacy in 6-Hz (44 mA) models—a benchmark for DRE—remained limited, driving further structural refinement [5].

N-Benzyl Breakthrough: Broad-Spectrum Activity

Introduction of a benzylamine moiety at the propanamide terminus marked a critical advancement. AS-1 (N-Benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide) demonstrated potent broad-spectrum activity:

  • ED₅₀ values of 15–60 mg/kg across MES, scPTZ, and 6-Hz (44 mA) models [2]
  • Delayed kindling progression in chronic pentylenetetrazole-induced epilepsy
  • Reduced epileptiform events in zebrafish electroencephalography assays [2]

Mechanistic studies revealed AS-1’s multifactorial actions: inhibition of Cav1.2 (L-type) calcium channels, moderate Nav modulation, and possibly SV2A binding [6] [9].

Phenylglycinamide Derivatives: Enhanced Target Engagement

Replacing the benzyl group with substituted phenylglycinamides improved target specificity. Compound 30 (2-(2,5-Dioxopyrrolidin-1-yl)-N-(3,4-dichlorophenyl)propanamide) achieved:

  • ED₅₀ = 45.6 mg/kg (MES) and 39.5 mg/kg (6-Hz 32 mA)
  • High metabolic stability in human liver microsomes
  • Negligible CYP3A4/2D6 inhibition [6]

Properties

CAS Number

66237-00-1

Product Name

3-(2,5-Dioxopyrrolidin-1-yl)propanamide

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)propanamide

Molecular Formula

C7H10N2O3

Molecular Weight

170.168

InChI

InChI=1S/C7H10N2O3/c8-5(10)3-4-9-6(11)1-2-7(9)12/h1-4H2,(H2,8,10)

InChI Key

PRGLUJFHJNBBQH-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1=O)CCC(=O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.